4-Pyridinecarboxamide,N-(3-methyl-4-pyridinyl)-
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Overview
Description
N-(3-Methylpyridin-4-yl)isonicotinamide: is an organic compound with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and an isonicotinamide moiety at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylpyridin-4-yl)isonicotinamide typically involves the reaction of 3-methylpyridine-4-carboxylic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere using Schlenk techniques and reflux conditions in toluene .
Industrial Production Methods: While specific industrial production methods for N-(3-Methylpyridin-4-yl)isonicotinamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methylpyridin-4-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-(3-Methylpyridin-4-yl)isonicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(3-Methylpyridin-4-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- N-(Pyridin-4-yl)isonicotinamide
- 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
- N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Comparison: N-(3-Methylpyridin-4-yl)isonicotinamide is unique due to the presence of a methyl group at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and drug development .
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(3-methylpyridin-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-8-14-7-4-11(9)15-12(16)10-2-5-13-6-3-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
YKWRXOPGKXYWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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